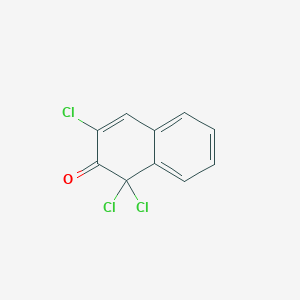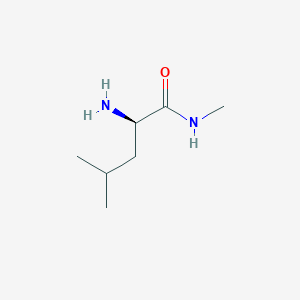
1,1,3-trichloronaphthalen-2(1H)-one
Overview
Description
1,1,3-trichloronaphthalen-2(1H)-one is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. The purpose of
Scientific Research Applications
Synthesis and Characterization of Indene Derivatives
Synthesis of Diverse Indene Derivatives : Research by Magar and Lee (2013) introduced a three-component coupling reaction, enabling the synthesis of functionalized indene derivatives from 1-diazonaphthalen-2(1H)-ones. This synthesis occurs through a sequential Wolff rearrangement and trapping of ketene intermediates, providing a catalyst-free thermal approach for creating diverse indene structures (Magar & Lee, 2013).
Molecular Structure Analysis
Orientation of Molecules by Magnetic Field : A study conducted by Shestakova et al. (2006) developed a method to quantify the effects of molecular orientation by strong static magnetic fields, specifically on molecules like 1,2,3-trichloronaphthalene. This method provides detailed insights into molecular structures, offering new angles for understanding molecular orientations and their implications on physical and chemical properties (Shestakova et al., 2006).
Environmental and Health Implications
Tissue Distribution and Elimination of Chlorinated Naphthalenes : Kilanowicz et al. (2004) investigated the distribution and elimination of chlorinated naphthalenes, such as tetrachloronaphthalene and pentachloronaphthalene, in rats. This study highlights the environmental persistence and potential health impacts of these compounds, providing essential data on their biotransformation and bioaccumulation (Kilanowicz et al., 2004).
Material Science Applications
Nanomorphology Control in Solar Cells : Research by Aïch et al. (2012) and Chen et al. (2008) explored the utilization of solvent mixtures, including chloronaphthalenes, to optimize the nanomorphology of the active layer in bulk heterojunction solar cells. These studies provide insights into fine-tuning the performance of solar cells through the careful selection and application of solvent mixtures, enhancing the efficiency of photovoltaic devices (Aïch et al., 2012) (Chen et al., 2008).
properties
IUPAC Name |
1,1,3-trichloronaphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-6-3-1-2-4-7(6)10(12,13)9(8)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOEGJJPIGYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)


![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)
